molecular formula C10H11ClO B14466426 2,4,6-Cycloheptatrien-1-one, 2-chloro-5-(1-methylethyl)- CAS No. 66967-10-0

2,4,6-Cycloheptatrien-1-one, 2-chloro-5-(1-methylethyl)-

Cat. No.: B14466426
CAS No.: 66967-10-0
M. Wt: 182.64 g/mol
InChI Key: FAQPYKIXCOXSQW-UHFFFAOYSA-N
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Description

2,4,6-Cycloheptatrien-1-one, 2-chloro-5-(1-methylethyl)-, also known as 2-Chlorotropone, is an organic compound with significant importance in organic chemistry. It consists of a seven-membered carbon ring with three conjugated double bonds and a ketone group. The compound is known for its non-benzenoid aromatic properties and has been studied for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorotropone can be synthesized through several methods. One common method involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the bromination of tropinone followed by a Hofmann elimination . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2-Chlorotropone may involve large-scale oxidation reactions using selenium dioxide or other oxidizing agents. The process requires careful control of reaction parameters to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chlorotropone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tropone derivatives, which can have different functional groups replacing the chlorine atom or modifying the ketone group .

Scientific Research Applications

2-Chlorotropone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Some derivatives have shown promise in medicinal chemistry for developing new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-Chlorotropone exerts its effects involves its ability to participate in various chemical reactions due to its conjugated double bonds and reactive ketone group. The molecular targets and pathways involved depend on the specific derivative and its application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    Tropone: The parent compound without the chlorine substituent.

    Tropolone: A derivative with a hydroxyl group instead of the chlorine atom.

    2-Hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one: Another derivative with different substituents

Uniqueness

2-Chlorotropone is unique due to its specific chlorine substituent, which imparts different reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research studies .

Properties

CAS No.

66967-10-0

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

2-chloro-5-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H11ClO/c1-7(2)8-3-5-9(11)10(12)6-4-8/h3-7H,1-2H3

InChI Key

FAQPYKIXCOXSQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C(=O)C=C1)Cl

Origin of Product

United States

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